molecular formula C12H16N2 B3001946 3-(5-Methyl-3-indolyl)-1-propanamine CAS No. 586336-25-6

3-(5-Methyl-3-indolyl)-1-propanamine

Cat. No.: B3001946
CAS No.: 586336-25-6
M. Wt: 188.274
InChI Key: KFESEJGQXUWYJU-UHFFFAOYSA-N
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Description

3-(5-Methyl-3-indolyl)-1-propanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring substituted with a methyl group at the 5-position and an amine group attached to a propyl chain at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-3-indolyl)-1-propanamine typically involves the following steps:

    Starting Material: The synthesis begins with 5-methylindole.

    Alkylation: 5-methylindole is subjected to alkylation using a suitable alkylating agent such as 1-bromo-3-chloropropane in the presence of a base like potassium carbonate.

    Reduction: The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-3-indolyl)-1-propanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

3-(5-Methyl-3-indolyl)-1-propanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-3-indolyl)-1-propanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methoxy-3-indolyl)-1-propanamine
  • 3-(5-Chloro-3-indolyl)-1-propanamine
  • 3-(5-Bromo-3-indolyl)-1-propanamine

Comparison

  • 3-(5-Methoxy-3-indolyl)-1-propanamine : The methoxy group at the 5-position may enhance the compound’s solubility and alter its biological activity compared to the methyl group.
  • 3-(5-Chloro-3-indolyl)-1-propanamine : The chloro group may increase the compound’s reactivity and potential for halogen bonding interactions.
  • 3-(5-Bromo-3-indolyl)-1-propanamine : The bromo group may provide additional steric hindrance and influence the compound’s pharmacokinetic properties.

3-(5-Methyl-3-indolyl)-1-propanamine stands out due to its unique substitution pattern, which can significantly impact its chemical reactivity and biological activity.

Properties

IUPAC Name

3-(5-methyl-1H-indol-3-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9-4-5-12-11(7-9)10(8-14-12)3-2-6-13/h4-5,7-8,14H,2-3,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFESEJGQXUWYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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